1-(2-Hydroxycyclohex-1-en-1-yl)ethanone 1-(2-Hydroxycyclohex-1-en-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16697785
InChI: InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h10H,2-5H2,1H3
SMILES:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

1-(2-Hydroxycyclohex-1-en-1-yl)ethanone

CAS No.:

Cat. No.: VC16697785

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxycyclohex-1-en-1-yl)ethanone -

Specification

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name 1-(2-hydroxycyclohexen-1-yl)ethanone
Standard InChI InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h10H,2-5H2,1H3
Standard InChI Key CSYFWIXHSRSTTG-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(CCCC1)O

Introduction

1-(2-Hydroxycyclohex-1-en-1-yl)ethanone is an organic compound with a molecular structure characterized by a hydroxyl group (-OH) attached to a cyclohexene ring and a ketone (-COCH3) functional group. This compound belongs to the class of enol-ketones, which are known for their tautomeric equilibrium between keto and enol forms. Its structural formula can be represented as:

C8H12O2\text{C}_8\text{H}_{12}\text{O}_2

This compound has applications in organic synthesis and potentially as an intermediate in pharmaceutical or material chemistry.

Synthesis Pathways

The synthesis of 1-(2-Hydroxycyclohex-1-en-1-yl)ethanone typically involves:

  • Aldol Condensation:

    • Reacting acetaldehyde with cyclohexanone under basic conditions to form the enol intermediate.

    • Followed by dehydration to yield the desired product.

  • Oxidation Reactions:

    • Hydroxylation of cyclohexenone derivatives can introduce the hydroxyl group at the desired position.

These reactions are often catalyzed by bases or acids, depending on the desired selectivity and yield.

Applications

1-(2-Hydroxycyclohex-1-en-1-yl)ethanone is primarily used as:

  • Synthetic Intermediate:

    • In the preparation of pharmaceuticals, agrochemicals, or fine chemicals.

  • Research Compound:

    • Studied for its chemical reactivity, especially in enolization reactions.

Analytical Characterization

To confirm its structure, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1\text{H}) and Carbon (13C^{13}\text{C}) NMR reveal chemical shifts indicative of hydroxyl, ketone, and aliphatic protons.

  • Infrared Spectroscopy (IR):

    • Key absorption peaks include:

      • O-H stretch (~3200–3500 cm1^{-1})

      • C=O stretch (~1700 cm1^{-1})

      • C=C stretch (~1600 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks confirming the molecular weight.

  • X-ray Crystallography:

    • Used for detailed structural elucidation when crystallized.

Research Insights

Studies on similar compounds suggest that enol-ketones like 1-(2-Hydroxycyclohex-1-en-1-yl)ethanone exhibit:

  • Reactivity in Condensation Reactions:

    • Useful in forming complex cyclic compounds.

  • Biological Activities:

    • Potential antioxidant or enzyme-modulating properties due to the enolic hydroxyl group.

Further research is needed to explore its full potential in industrial or medicinal chemistry.

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